molecular formula C13H15ClF4N2O4 B2827160 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate CAS No. 1057665-70-9

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate

Cat. No. B2827160
CAS RN: 1057665-70-9
M. Wt: 374.72
InChI Key: QZSMCNALNVNQHH-UHFFFAOYSA-M
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Description

“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a compound that has been investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .


Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is represented by the formula C5H4F8O .


Physical And Chemical Properties Analysis

“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a liquid at room temperature . Its molecular weight is 232.07 .

Mechanism of Action

In the context of its use in high voltage electrolytes, “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is believed to inhibit the oxidative decomposition of the electrolyte on Li2CoPO4F electrode above 5.0 V and suppress the damage to the surface of Li2CoPO4F, thus alleviating the increase in electrode polarization and cell impedance .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” according to its Safety Data Sheet . It may form a flammable/explosive vapor-air mixture .

properties

IUPAC Name

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMCNALNVNQHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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